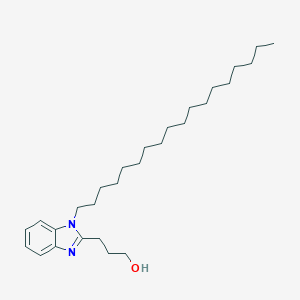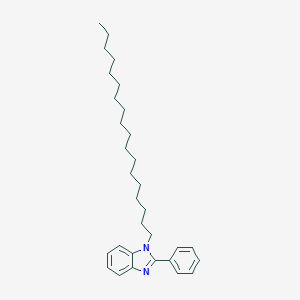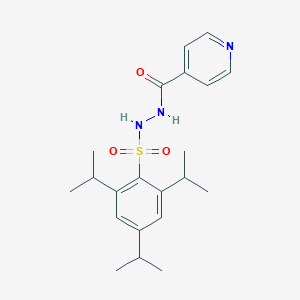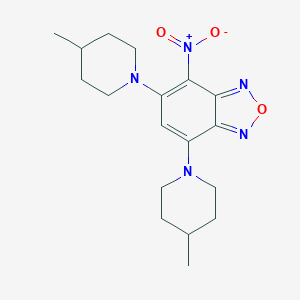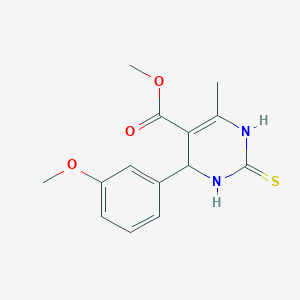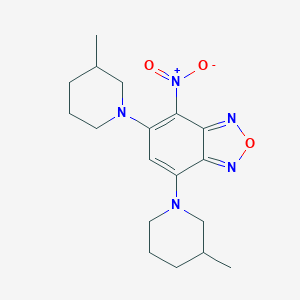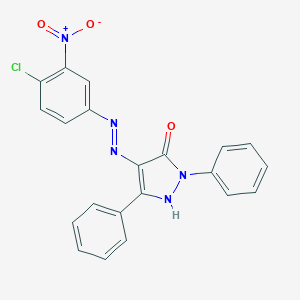
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazone linkage and multiple aromatic rings. It is often studied for its potential biological activities and its role in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2,5-diphenyl-2,4-dihydro-pyrazol-3-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazone linkage may also play a role in its activity by forming stable complexes with metal ions or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Dichloro-3-nitrobenzophenone
- 4-Chloro-3-nitrobenzonitrile
- Indole derivatives
Uniqueness
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its hydrazone linkage and multiple aromatic rings provide distinct properties that are not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C21H14ClN5O3 |
|---|---|
Peso molecular |
419.8g/mol |
Nombre IUPAC |
4-[(4-chloro-3-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H14ClN5O3/c22-17-12-11-15(13-18(17)27(29)30)23-24-20-19(14-7-3-1-4-8-14)25-26(21(20)28)16-9-5-2-6-10-16/h1-13,25H |
Clave InChI |
DKQVPRRNNYTOLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


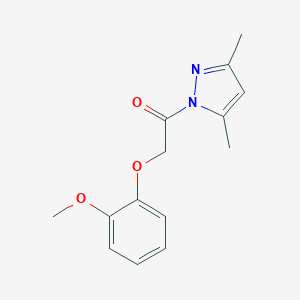
![3-[1-(2-bromoprop-2-enyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B407714.png)
![6-bromo-3-(1-[(2,4-dichlorophenyl)carbonyl]-5-{3-nitrophenyl}-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one](/img/structure/B407716.png)
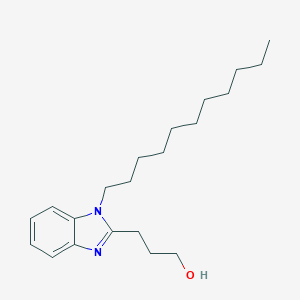
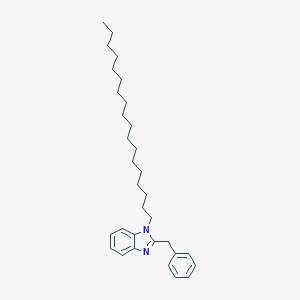
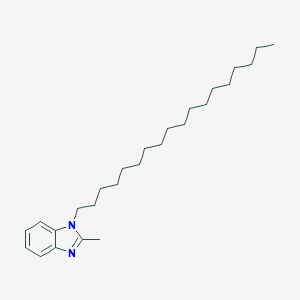
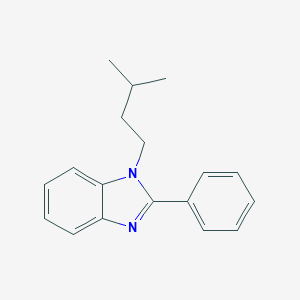
![4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE](/img/structure/B407726.png)
